molecular formula C17H14N2O2 B211476 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one CAS No. 4551-69-3

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Cat. No. B211476
CAS RN: 4551-69-3
M. Wt: 278.3 g/mol
InChI Key: JDOLPAMOKSAEMD-UHFFFAOYSA-N
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Description

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, also known as HPMBP, is a complexing agent that forms very stable metal complexes. It is used for the extraction and separation of trace metals for Atomic Absorption Spectroscopy (AAS) and the determination of metals by High-Performance Liquid Chromatography (HPLC) separation of complexes .


Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 23 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), and 1 hydrazone .


Chemical Reactions Analysis

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been used in the liquid-liquid extraction of gadolinium (Gd (III) ion) with a chelating compound . It has also been used in the synthesis and characterization of bioactive acylpyrazolone sulfanilamides and their transition metal complexes .


Physical And Chemical Properties Analysis

The compound has a melting point of 90-92 °C. Its empirical formula is C17H14N2O2, and its molecular weight is 278.31 . It is a yellow solid with a molar conductivity of 16.02 ohm^-1 cm^2 mol^-1 in DMF .

Scientific Research Applications

Complex Synthesis

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been utilized in the synthesis of metal complexes, such as those involving aluminum. Singh and Rai (1982) explored the reactions of this compound with aluminum isopropoxide and aluminum trichloride, resulting in derivatives characterized by various spectroscopic techniques (Singh & Rai, 1982).

Ligand Synthesis and DNA Binding Studies

The compound has also been used to synthesize Schiff base ligands. Jadeja et al. (2012) investigated the DNA binding abilities of copper complexes formed with these ligands, demonstrating their potential in biological applications (Jadeja, Parihar, Vyas, & Gupta, 2012).

Chemical Structure Analysis

Holzer et al. (2003) conducted detailed studies on the structure of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one oxime, using spectroscopic methods and X-ray analysis. This research contributes to a deeper understanding of the chemical properties and structure of the compound (Holzer, Hahn, Brehmer, Claramunt, & Pérez-Torralba, 2003).

Solvent Extraction and Separation Studies

In the field of separation technology, 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one has been used in solvent extraction studies. Atanassova and Dukov (2004) explored its effectiveness in extracting and separating lanthanide metals, offering insights into its potential in industrial applications (Atanassova & Dukov, 2004).

Biological Activity Studies

The biological activities of certain derivatives of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one have been explored. Asegbeloyin et al. (2014) synthesized compounds and assessed their cytotoxic and antimicrobial properties, indicating the potential of this compound in medicinal chemistry (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014).

Tautomeric Studies

Research has also been conducted on the tautomeric forms of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, which is vital for understanding its chemical behavior. Akama et al. (1995) characterized the keto and enol forms of the compound, providing essential information on its chemical structure (Akama, Shiro, Ueda, & Kajitani, 1995).

properties

IUPAC Name

4-benzoyl-5-methyl-2-phenyl-4H-pyrazol-3-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDOLPAMOKSAEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501037370
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Benzoyl-3-methyl-1-phenylpyrazol-5-one
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Product Name

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

CAS RN

4551-69-3
Record name 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
M Atanassova, IL Dukov - Separation and Purification Technology, 2004 - Elsevier
… The solvent extraction of the lanthanide metals with 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HP) alone in C 6 H 6 has been studied previously [18]. The metal extraction can be …
Number of citations: 62 www.sciencedirect.com
M Atanassova, I Dukov - Journal of solution chemistry, 2009 - Springer
… (except Pm) with mixtures of a chelating extractant, either 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione (thenoyltrifluoroacetone, HTTA) or 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one …
Number of citations: 23 link.springer.com
M Atanassova, R Kukeva - Separations, 2023 - mdpi.com
… concerning the complexation of Gd(III) ion in the organic phase (LP), two chelating ligands have been chosen for parallel EPR analysis 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (…
Number of citations: 1 www.mdpi.com
AK Rana, JR Shah - 1981 - nopr.niscpr.res.in
E (2E)= 9B+ 3C-~~~;, which comes to be 8,530 cnCI. This confirms the above assignment, The magnetic moment of the complex is little more than that required for Cr (III) octahedral …
Number of citations: 12 nopr.niscpr.res.in
Z Zong, X Wei, X Yan, Y Fan - Journal of Molecular Structure, 2018 - Elsevier
… Three pyrazolone-enamine ligands HL 1 , HL 2 and H 2 L 3 were synthesized by the reaction of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) with methyl 4-…
Number of citations: 9 www.sciencedirect.com
AK El-Sawaf, AA Nassar, E El-Samanody - J. Chem, 2014 - academia.edu
… Thiosemicarbazones were prepared by mixing equimolar amounts of 4-benzoyl-3-methyl-1phenyl-2-pyrazolin-5-one and the desired thiosemicarbazide in anhydrous EtOH and stirring …
Number of citations: 6 www.academia.edu
RC Maurya, H Singh, A Pandey - Synthesis and reactivity in …, 2002 - Taylor & Francis
Seven new oxovanadium(IV) complexes, formed by the interaction of vanadyl sulfate pentahydrate and the Schiff bases, viz., N-(4′-benzoylidene-3′-methyl-1′-phenyl-2′-pyrazolin-…
Number of citations: 32 www.tandfonline.com
OG Idemudia, AP Sadimenko, AJ Afolayan… - Bioinorganic …, 2015 - hindawi.com
… (Ampp-Sn) 1 and 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin5-one sulfanilamide (Bmpp-Sn) … ), with 4-acetyl or 4-benzoyl3-methyl-1-phenyl-2-pyrazolin-5-one in a 1:1 Molar ratio …
Number of citations: 20 www.hindawi.com
MA Petrova, IL Dukov - Chemical Papers, 2008 - Springer
… Synergistic solvent extraction of 14 lanthanides with mixtures of 4-benzoyl-3-methyl-1-phenyl-2pyrazolin-5-one (HP) and the crown ethers (S), 18-crown-6, benzo-18-crown-6 or dibenzo…
Number of citations: 14 link.springer.com
I Dukova, M Atanassovaa, S Zhivkovab… - Journal of the …, 2006 - journal.uctm.edu
… The synergistic solvent extraction of the lanthanoid(III) ions with a ternary mixture of 4-benzoyl-3-methyl-1phenyl-2-pyrazolin-5-one (HP) and 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione …
Number of citations: 7 journal.uctm.edu

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